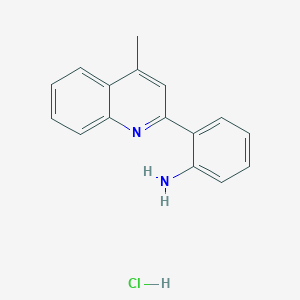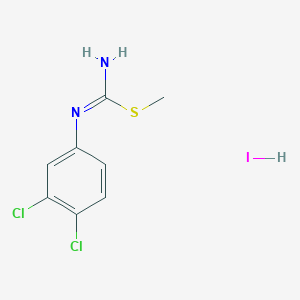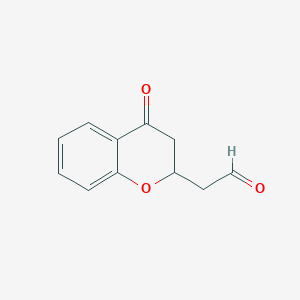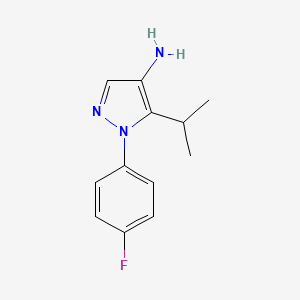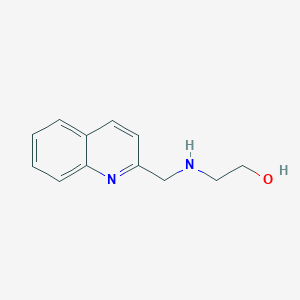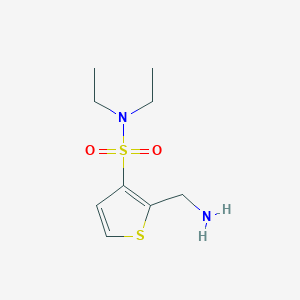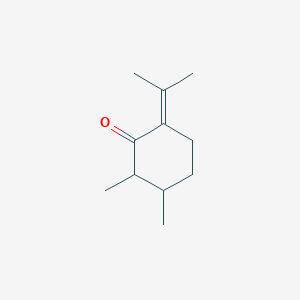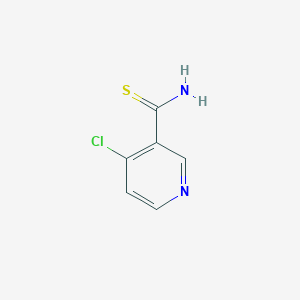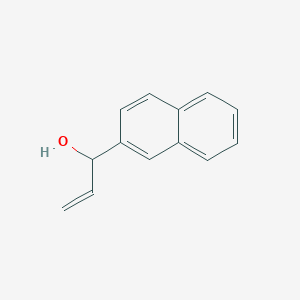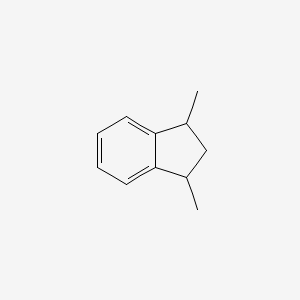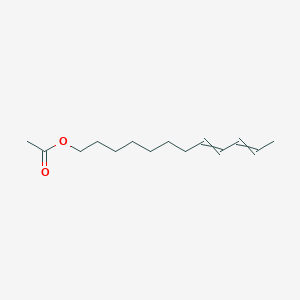
8,10-Dodecadien-1-ol, acetate, (8E,10E)-
描述
8,10-Dodecadien-1-ol, acetate, (8E,10E)- is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester and is known for its role as a pheromone in various insect species. The compound is characterized by its two conjugated double bonds located at the 8th and 10th positions of the dodecadienyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- typically involves the use of dodecadienic compounds with conjugated double bonds. One common method includes the reaction of dodecadien-1-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- often employs large-scale organic synthesis techniques. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
8,10-Dodecadien-1-ol, acetate, (8E,10E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dodecadienal or dodecadienoic acid.
Reduction: Formation of dodecadienol.
Substitution: Formation of various substituted dodecadienyl derivatives.
科学研究应用
8,10-Dodecadien-1-ol, acetate, (8E,10E)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and conjugated diene chemistry.
Medicine: Investigated for its potential use in pest control strategies to reduce the spread of insect-borne diseases.
Industry: Utilized in the development of environmentally friendly pest control products and pheromone traps.
作用机制
The mechanism of action of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- involves its interaction with specific olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons and associated signaling pathways .
相似化合物的比较
Similar Compounds
- (E,Z)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
- (Z,Z)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
- (Z,E)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
Uniqueness
8,10-Dodecadien-1-ol, acetate, (8E,10E)- is unique due to its specific double bond configuration, which significantly influences its biological activity and effectiveness as a pheromone. The (E,E) configuration is particularly effective in attracting certain insect species, making it a valuable compound in pest control applications .
属性
分子式 |
C14H24O2 |
|---|---|
分子量 |
224.34 g/mol |
IUPAC 名称 |
dodeca-8,10-dienyl acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3 |
InChI 键 |
NTKDSWPSEFZZOZ-UHFFFAOYSA-N |
规范 SMILES |
CC=CC=CCCCCCCCOC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

